molecular formula C34H35NO11 B15438424 Neocarzinostatin chromophore B CAS No. 79633-17-3

Neocarzinostatin chromophore B

Cat. No.: B15438424
CAS No.: 79633-17-3
M. Wt: 633.6 g/mol
InChI Key: NOCBHMFHYJQNBK-AERZKKPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neocarzinostatin Chromophore B is a highly potent enediyne antitumor antibiotic complex intended for research use only. This labile chromophore is the biologically active component of the neocarzinostatin chromoprotein, which is secreted by Streptomyces species . The chromophore exerts its potent cytotoxic effects by functioning as a DNA-damaging agent . Its mechanism of action involves a Bergman cyclization, a process that can be triggered by nucleophilic attack from a thiol. This electronic rearrangement generates a highly reactive biradical species, which subsequently cleaves DNA by abstracting hydrogen atoms from the deoxyribose sugar backbone . This DNA strand-breakage activity is the fundamental basis for its intense research interest and potent antiproliferative effects observed in mammalian cells . The chromophore's core structure features a complex, strained epoxybicyclo[7.3.0]dodecadienediyne ring system, which is central to its reactivity . In its natural state, the chromophore is noncovalently bound to a protective carrier protein (apoNCS) that stabilizes it and regulates its delivery; the protein binds the chromophore with high affinity (Kd ~ 10⁻¹⁰ M) . Research applications for this compound primarily focus on investigating the mechanisms of DNA damage and repair, exploring the biology of enediyne antibiotics, and studying targeted cancer therapeutics . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

79633-17-3

Molecular Formula

C34H35NO11

Molecular Weight

633.6 g/mol

IUPAC Name

[(9E)-4-(1,2-dihydroxyethyl)-11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C34H35NO11/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(41)44-24-13-18-10-11-34(25(38)15-36)26(46-34)7-5-6-21(18)31(24)45-33-28(35-3)30(40)29(39)17(2)43-33/h6,8-9,12-14,17,24-26,28-31,33,35-40H,15H2,1-4H3/b21-6+

InChI Key

NOCBHMFHYJQNBK-AERZKKPOSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC\2C(C=C3/C2=C\C#CC4C(O4)(C#C3)C(CO)O)OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)NC)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C(CO)O)OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)NC)O)O

Origin of Product

United States

Biosynthesis of Neocarzinostatin Chromophore B

Identification and Organization of the Biosynthetic Gene Cluster (ncs cluster)

The blueprint for the synthesis of the neocarzinostatin (B611948) chromophore is encoded within a dedicated set of genes known as the ncs gene cluster. The discovery and analysis of this cluster have been pivotal in understanding the convergent assembly of the molecule's distinct components.

Localization and DNA Sequence Analysis of the Cluster

The biosynthetic gene cluster responsible for producing neocarzinostatin was identified and localized to a 130-kilobase (kb) continuous stretch of DNA in the genome of the producing organism, Streptomyces carzinostaticus ATCC 15944. nih.govresearchgate.net Subsequent inactivation of genes within this region confirmed its direct involvement in NCS biosynthesis. nih.gov

A detailed DNA sequence analysis of a 92 kb portion of this cloned region uncovered a total of 68 potential open reading frames (ORFs). nih.govresearchgate.net Through further bioinformatic analysis and comparison with known biosynthetic systems, 47 of these ORFs were determined to comprise the functional ncs cluster, dedicated to the construction of the neocarzinostatin chromophore and its associated apoprotein. nih.govresearchgate.net

Role of Open Reading Frames (ORFs) within the ncs cluster

An open reading frame (ORF) is a segment of a DNA sequence that can be translated into a protein, beginning with a start codon and ending with a stop codon. numberanalytics.com The analysis of the 47 ORFs within the ncs cluster revealed a remarkable organization that supports a convergent biosynthetic strategy. nih.govresearchgate.net The genes are grouped according to their function in producing one of the three primary building blocks of the chromophore: the enediyne core, the naphthoic acid moiety, and a deoxyamino sugar. nih.govwikipedia.org This modular arrangement allows for the independent synthesis of each component before their final assembly.

Several key ORFs and their corresponding protein functions have been identified, illustrating the specialized enzymatic activities required for neocarzinostatin biosynthesis.

Gene/ORFEncoded Protein/EnzymeProposed Function in Biosynthesis
ncsEIterative Type I Polyketide Synthase (PKS)Synthesizes the polyketide backbone of the enediyne core. wikipedia.orgnih.gov
ncsBIterative Type I Polyketide Synthase (PKS)Synthesizes the naphthoic acid moiety. researchgate.netwikipedia.org
ncsB1O-methyltransferaseModifies the naphthoic acid intermediate. researchgate.netnih.govoup.com
ncsB2CoA ligaseBelieved to be involved in the activation of the naphthoic acid moiety. oup.com
ncsB3P450 hydroxylaseCatalyzes the hydroxylation of the naphthoic acid intermediate. researchgate.netnih.govoup.com
ncsC clusterVarious enzymesResponsible for the synthesis of the deoxyamino sugar moiety. wikipedia.org
ncsC6GlycosyltransferaseAttaches the deoxyamino sugar to the enediyne core. researchgate.netwikipedia.org
ncsF1/F2Epoxide hydrolase-like proteinsPrecise role in epoxide metabolism is under investigation. wikipedia.org
ncsAApoproteinBinds to and stabilizes the highly reactive chromophore. researchgate.net
ncsA1Efflux pump transporterImparts self-resistance to the producing organism. researchgate.net

Polyketide Synthase (PKS) Pathways for Building Blocks

Polyketide synthases are large, multifunctional enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. In the biosynthesis of the neocarzinostatin chromophore, two distinct iterative type I PKS systems are employed to create the aromatic naphthoate and the highly reactive enediyne core. nih.gov

Enediyne Core Biosynthesis

The defining feature of neocarzinostatin is its nine-membered enediyne "warhead," a structure responsible for its potent DNA-damaging activity. wikipedia.orgutk.edu The biosynthesis of this core is a remarkable feat of enzymatic control, catalyzed by a specialized PKS. nih.gov

The synthesis of the enediyne core is initiated and orchestrated by NcsE, an iterative type I polyketide synthase. wikipedia.orgnih.gov Unlike the modular type I PKSs that use a different active site for each step of chain extension, iterative PKSs like NcsE use their catalytic domains repeatedly to build the polyketide chain. utk.edu The essential function of NcsE was unequivocally demonstrated through gene disruption experiments; deleting the ncsE gene completely abolished the production of neocarzinostatin. nih.gov

NcsE is part of a conserved family of PKSs (termed PKSEs) found across various enediyne biosynthetic pathways, highlighting a common evolutionary strategy for constructing this unique structural motif. nih.gov This enzyme catalyzes the condensation of simple acetate (B1210297) units to form the polyene intermediate that serves as the precursor to the enediyne core. nih.govutk.edu

The linear polyketide chain produced by NcsE undergoes a series of complex, post-PKS modifications to yield the final, highly strained epoxy-bicyclo-diyne-ene system. sci-hub.se The neocarzinostatin chromophore is characterized by a unique and unstable bicyclic [7.3.0]dodecadienediyne core structure. sci-hub.se A critical feature of this system is an epoxide ring, the opening of which is a key step in the activation of the molecule for DNA cleavage. wikipedia.orgsci-hub.se

The precise enzymatic steps that cyclize the polyene precursor and install the epoxide to form this strained bicyclic system are still under active investigation. However, the process involves a remarkable cascade of reactions that fold the flexible chain into a rigid, high-energy conformation. This intricate architecture is crucial for the molecule's biological activity, facilitating a Bergman cyclization upon activation that generates a diradical species capable of cleaving DNA. wikipedia.org

Putative Acetylenase and Tailoring Proteins

The formation of the highly reactive enediyne core of neocarzinostatin is a complex process involving a dedicated set of enzymes encoded by the ncsE gene cluster. While the precise mechanisms of acetylenic bond formation are still under investigation, analysis of homologous enediyne biosynthetic pathways provides significant insights. In the biosynthesis of calicheamicin, a related enediyne, the protein CalU15 is proposed to catalyze the formation of the acetylenic bonds. researchgate.net This protein shares sequence similarity with diiron-containing desaturases and acetylenases, suggesting a potential mechanism for the introduction of the triple bonds. researchgate.net Although a direct homolog has not been definitively characterized in the neocarzinostatin gene cluster, it is hypothesized that a similar enzyme within the NcsE complex performs this crucial function.

Following the synthesis of the core polyketide backbone by an iterative Type I polyketide synthase (PKS), a series of tailoring enzymes modify the structure to yield the final enediyne core. Among these are NcsF1 and NcsF2, which have been identified as epoxide hydrolases. wikipedia.org These enzymes are responsible for the introduction of an epoxide ring, a key feature of the neocarzinostatin chromophore's "warhead." utk.edu

Naphthoic Acid Moiety Biosynthesis

The naphthoic acid component of neocarzinostatin, which plays a crucial role in the chromophore's ability to bind to its apoprotein carrier, is synthesized through a dedicated pathway involving several key enzymes. nih.gov

Iterative Type I PKS (NcsB) involvement

The carbon skeleton of the naphthoic acid moiety is assembled by NcsB, an iterative Type I polyketide synthase (PKS). researchgate.netnih.gov Unlike the modular Type I PKSs that typically synthesize macrolides, iterative Type I PKSs utilize a single set of catalytic domains multiple times to construct the polyketide chain. nih.gov NcsB, also referred to as neocarzinostatin naphthoate synthase (NNS), catalyzes the condensation of six acetate units to form the bicyclic aromatic structure of the naphthoic acid. nih.govnih.gov This iterative mechanism represents an efficient strategy for the biosynthesis of complex aromatic compounds in bacteria. nih.gov

Role of NcsB1 (O-methyltransferase), NcsB2 (CoA ligase), and NcsB3 (Cytochrome P450)

Following the synthesis of the initial naphthoic acid scaffold by NcsB, a series of tailoring enzymes, NcsB1, NcsB2, and NcsB3, carry out further modifications. wikipedia.org

NcsB3 , a cytochrome P450 monooxygenase, is responsible for the hydroxylation of the naphthoic acid intermediate. nih.gov These enzymes are a diverse family of hemoproteins that catalyze a wide range of oxidative reactions. nih.govnih.gov

NcsB1 functions as an O-methyltransferase, adding a methyl group to a hydroxyl group on the naphthoic acid ring. nih.gov

NcsB2 is a CoA ligase that activates the completed naphthoic acid moiety by attaching it to a coenzyme A (CoA) thioester. This activation prepares the naphthoic acid for its subsequent attachment to the enediyne core. wikipedia.org

The sequential action of NcsB, NcsB3, and NcsB1 is sufficient to produce 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, the mature naphthoic acid component of the neocarzinostatin chromophore. nih.gov

Precursors and Intermediate Metabolites

The biosynthesis of the naphthoic acid moiety begins with the condensation of six acetate units, which serve as the primary precursors. nih.gov The iterative Type I PKS, NcsB, catalyzes this process to form the initial bicyclic aromatic ring structure. A key intermediate in this pathway is 2-hydroxy-5-methyl-1-naphthoic acid, which is the product of the NcsB enzyme. utk.edunih.gov This intermediate is then further modified by the tailoring enzymes NcsB3 and NcsB1 to yield the final product, 2,7-dihydroxy-5-methyl-1-naphthoic acid. nih.govnih.gov

Deoxyamino Sugar Moiety Biosynthesis

The third component of the neocarzinostatin chromophore is a deoxyamino sugar, which is also synthesized by a dedicated set of enzymes.

Enzymes encoded by NcsC genes (NcsC through NcsC6)

The biosynthesis of the deoxyamino sugar is carried out by a group of enzymes encoded by a cluster of seven genes, designated NcsC through NcsC6. wikipedia.orgnih.gov Sequence analysis of these genes suggests that the synthesis likely starts from dNDP-D-mannose. wikipedia.orgnih.gov The enzymes encoded by the NcsC gene cluster are homologous to dNDP-D-mannose synthases, supporting this proposed starting material. wikipedia.org

Within this cluster, NcsC6 has been identified as a glycosyltransferase. wikipedia.org This enzyme is responsible for the final step in the convergent biosynthesis of the neocarzinostatin chromophore, which involves attaching the fully formed deoxyamino sugar to the enediyne core. wikipedia.org

Proposed Precursors

dNDP-D-mannose: Based on the similarity of the biosynthetic enzymes to dNDP-D-mannose synthases, it is proposed that the synthesis of the deoxyamino sugar begins with a mannose-based precursor. wikipedia.org Specifically, D-mannose-1-phosphate is considered a likely starting point for the construction of this moiety. wikipedia.org

D-glucose-1-phosphate: While D-mannose-1-phosphate is the more favored candidate, the possibility of D-glucose-1-phosphate as a precursor has not been entirely dismissed. wikipedia.org This is because the C-2 hydroxyl group is ultimately removed during the biosynthetic process, making the initial stereochemistry at this position potentially less critical. wikipedia.org

Convergent Assembly of Moieties

The final construction of the neocarzinostatin chromophore occurs through a convergent assembly of its three main components: the enediyne core, the naphthoic acid moiety, and the deoxyamino sugar. wikipedia.orgoup.com This assembly is a carefully orchestrated series of enzymatic steps that couple the independently synthesized building blocks. wikipedia.org

A pivotal step in the convergent assembly is the attachment of the deoxyamino sugar to the enediyne core. This crucial connection is catalyzed by the enzyme Ncs6, which functions as a glycosyltransferase. wikipedia.org Ncs6 facilitates the coupling between the activated dNDP-deoxyaminosugar and the complex enediyne core, forming a key glycosidic bond that links these two major structural components. wikipedia.org

The naphthoic acid moiety, which is essential for the chromophore's ability to bind to its protective apoprotein, is attached to the enediyne core in a subsequent step. nih.gov This reaction is mediated by the enzyme NcsB2, which has been characterized as a Coenzyme A (CoA) ligase. oup.comnih.govuky.edu NcsB2 activates the 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid by converting it into its corresponding CoA-ester. oup.comuky.edu This activation prepares the naphthoyl group for its attachment to the enediyne core, a critical step for the stability and function of the final molecule. wikipedia.orgnih.gov

The neocarzinostatin chromophore structure includes a distinctive cyclic carbonate group. nih.gov The origin of this functionality is thought to be from carbon dioxide or bicarbonate. wikipedia.org However, it remains to be definitively determined whether the addition of this carbonate moiety is an enzymatic process or occurs spontaneously. wikipedia.org This part of the biosynthetic pathway is still under investigation to clarify the precise mechanism of its formation. wikipedia.org

Genetic Engineering and Biosynthetic Pathway Manipulation for Analogues

The elucidation of the neocarzinostatin biosynthetic gene cluster has opened avenues for genetic engineering and the manipulation of the pathway to create novel analogues. By modifying the genes responsible for the biosynthesis of the various moieties, researchers can potentially generate new versions of the chromophore with altered properties. For instance, expressing specific genes like ncsB, ncsB3, and ncsB1 in a host organism such as Streptomyces lividans has been shown to be sufficient for producing the naphthoic acid component, 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. nih.gov This demonstrates the feasibility of using biosynthetic pathway manipulation to produce specific components of the molecule or to introduce modifications that could lead to the generation of new bioactive analogues.

Chemical Synthesis of Neocarzinostatin Chromophore B and Analogues

Total Synthesis Strategies

The successful synthesis of the NCS chromophore hinges on the strategic assembly of its complex molecular architecture. Chemists have devised various plans, characterized by their core logic of bond formation and disconnection.

Retrosynthetic analysis, the process of mentally deconstructing a target molecule into simpler, commercially available starting materials, reveals the core challenges in synthesizing the NCS chromophore. youtube.com The key structural feature of the NCS chromophore is the highly strained nine-membered enediyne ring fused to a five-membered ring.

A common retrosynthetic strategy for the aglycon (the non-sugar portion) of the neocarzinostatin (B611948) chromophore involves several key disconnections:

Glycosidic Bond: A primary disconnection is at the glycosidic linkage, separating the complex aglycon from the N-methylfucosamine sugar moiety. nih.gov This allows for a focused synthesis of the aglycon, with glycosylation often being a late-stage transformation.

Naphthoate Ester and Carbonate: The naphthoate ester and the cyclic carbonate are also disconnected to simplify the target, as these can be installed on a pre-formed core structure. nih.govnii.ac.jp

Bicyclic Core Formation: The central challenge lies in the construction of the bicyclo[7.3.0]dodecadiyne core. A powerful and frequently employed disconnection is the bond between C5 and C6. This leads to a precursor containing an aldehyde and an acetylide. nih.govnii.ac.jp The forward reaction, an intramolecular acetylide-aldehyde cyclization, forms the crucial five-membered ring and sets the stereochemistry at C5. nih.govnii.ac.jp

Enediyne Moiety: The enediyne unit itself is typically assembled from simpler alkyne and alkene fragments through various coupling reactions.

This analysis breaks down the complex problem into the synthesis of three main fragments: the bicyclic core, the naphthoate group, and the amino sugar.

In planning the synthesis of a complex molecule like the neocarzinostatin chromophore, chemists can choose between two primary strategies: linear and convergent synthesis. youtube.comfiveable.me

Convergent Synthesis: A convergent strategy involves the independent synthesis of several key fragments of the molecule, which are then combined (converged) in the later stages to form the final product. fiveable.meyoutube.com This approach is generally more efficient and flexible for complex targets. fiveable.me It allows for the parallel production of intermediates, and a failed step in one branch does not halt progress on the others. The total synthesis of neocarzinostatin chromophore developed by Myers and coworkers is a notable example of a convergent approach. nih.govacs.org They synthesized the epoxy diyne core and the naphthoic acid fragment separately before coupling them. nih.gov

The table below summarizes the key differences between these two approaches in the context of complex natural product synthesis.

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step, sequential construction on a single backbone. youtube.comIndependent synthesis of fragments, followed by late-stage assembly. fiveable.me
Efficiency Overall yield is the product of all step yields, leading to potentially low final yields. youtube.comHigher overall yield as long reaction sequences are avoided for the main chain.
Flexibility Less flexible; a failure in an early step compromises the entire synthesis. youtube.comMore flexible; allows for optimization of individual fragment syntheses and late-stage diversification for analogue synthesis. fiveable.me
Application to NCS Less common for the total synthesis due to the molecule's complexity.The preferred and more successful strategy, as demonstrated by major total syntheses. nih.gov

Stereoselective Methodologies in Synthesis

The neocarzinostatin chromophore possesses multiple stereocenters, and the precise control of their configuration is critical for its biological activity. Therefore, stereoselective methodologies are at the heart of any successful total synthesis.

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. These substances provide a scaffold with pre-existing stereocenters, which can be elaborated into the target molecule. In the synthesis of analogues of the neocarzinostatin chromophore, optically active starting materials derived from sugars have been employed. For instance, synthetic studies toward the chiral cyclic dienediyne system of the chromophore have utilized D-xylose to prepare an optically active acetylene (B1199291) diol intermediate. capes.gov.br This strategy effectively transfers the inherent chirality of the starting material to the complex target.

Asymmetric synthesis involves the use of chiral catalysts or reagents to introduce new stereocenters with a preference for one enantiomer over the other. nih.govchemrxiv.org This is a powerful strategy that has been extensively used in the synthesis of the NCS chromophore.

A key example is the Sharpless Asymmetric Epoxidation. This reaction is used to create a chiral epoxide from an allylic alcohol with very high enantioselectivity. nih.gov In the convergent synthesis by Myers et al., the diastereoselective Sharpless asymmetric epoxidation of a key allylic alcohol intermediate proceeded with a 98% yield, establishing the critical stereochemistry of the epoxide ring early in the sequence. nih.gov Other asymmetric reactions are also crucial for setting the stereochemistry of various other centers in the molecule.

The epoxide moiety is a crucial functional group in the neocarzinostatin chromophore, playing a role in both its stability and its mechanism of action. nih.gov Its stereochemistry is critical and must be carefully controlled during synthesis.

The primary method for establishing the epoxide's stereochemistry is the aforementioned Sharpless Asymmetric Epoxidation of a specific allylic alcohol precursor. nih.gov This reaction allows for the predictable formation of the desired epoxide enantiomer. An alternative approach involves a substrate-controlled diastereoselective epoxidation, where the existing stereocenters in the molecule direct the stereochemical outcome of the epoxidation reaction. mdpi.com In some synthetic routes, an intramolecular acetylide-aldehyde cyclization is performed on an epoxy aldehyde precursor, where the epoxide stereochemistry has been set previously, ensuring its correct orientation in the resulting bicyclic system. nih.govnih.govnii.ac.jp The ability to control this specific stereocenter is a testament to the power of modern asymmetric synthesis techniques. mdpi.comnih.gov

Synthesis of Complex Subunits

The total synthesis of Neocarzinostatin chromophore B is a convergent process, relying on the independent synthesis of its three main components: the enediyne core, the naphthoic acid moiety, and the deoxyamino sugar moiety, followed by their strategic assembly.

Enediyne Core Construction

The construction of the highly strained bicyclo[7.3.0]dodecadiyne core of Neocarzinostatin is a central feature of its total synthesis. An efficient strategy for the synthesis of the neocarzinostatin chromophore aglycon, which contains the enediyne core, has been developed. nih.gov A key step in this approach is a stereoselective intramolecular acetylide-aldehyde cyclization to form the C5-C6 bond. nih.gov This cyclization is a critical ring-forming reaction that establishes the complex topology of the bicyclic system. Following the cyclization, the installation of the α-epoxide and carbonate functionalities is carried out. nih.gov The final step in forging the core structure involves the introduction of the C8-C9 olefin using the Martin sulfurane dehydration reaction, which yields the highly reactive aglycon. nih.gov

An alternative approach involved an intramolecular acetylide addition within an epoxy aldehyde precursor, utilizing Masamune's lithium diphenyltetramethyldisilazide base, which proceeded with high yield. nih.gov The inherent instability of the enediyne core presents a significant hurdle, making the timing of its formation and the choice of protective groups crucial for a successful synthesis.

Naphthoic Acid Moiety Synthesis

The 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid moiety plays a crucial role in the biological activity of Neocarzinostatin, as it intercalates into the DNA minor groove. acs.org The synthesis of this component has been a subject of investigation, leading to a revision of its initially proposed structure. scispace.com Synthetic efforts have successfully produced methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthalenecarboxylate, confirming the correct structure of this degradation product of the chromophore. scispace.com

A concise synthesis of the naphthoic acid component has been reported, featuring a novel photocyclization reaction as a key step. acs.org The selective esterification of the synthesized naphthoic acid onto the diol of the aglycon precursor is a critical step, with the choice of coupling reagent and reaction solvent being paramount for success. nih.gov

Deoxyamino Sugar Moiety Synthesis and Glycosylation

The deoxyamino sugar moiety, N-methylfucosamine, is essential for the specific binding of the chromophore to the apoprotein and contributes to its DNA targeting. clockss.org The synthesis of this rare amino sugar and its subsequent stereoselective glycosylation to the enediyne aglycon are significant challenges.

The synthesis of N-methylfucosamine derivatives often starts from readily available sugars. One strategy involves the use of 2-azidosugars to avoid the neighboring group participation that typically leads to the undesired β-glycoside. clockss.org The azide (B81097) group can later be converted to the required N-methylamino group under mild conditions. clockss.org Various 2-azido-2,6-dideoxygalactopyranose derivatives have been synthesized and used as glycosyl donors to study the stereoselectivity of the glycosylation reaction. clockss.org

The glycosylation of the neocarzinostatin chromophore aglycon is a delicate process due to the instability of the aglycon itself. An extensive search for a suitable glycosyl donor led to the discovery that a trichloroacetimidate (B1259523) donor with a free N-methylamino group can react with the aglycon in the presence of boron trifluoride diethyl etherate to selectively form the desired α-glycoside. nih.gov Subsequent deprotection under mildly acidic conditions furnishes the complete, labile chromophore. nih.gov The stereochemistry of the glycosyl linkage has been shown to be pivotal for the binding of designed DNA probes based on the neocarzinostatin scaffold. nih.gov

Donor TypePromoter/ConditionsOutcomeReference
2-azido-2,6-dideoxygalactopyranose derivativesVariousStudy of stereoselectivity clockss.org
Trichloroacetimidate with free N-methylamino groupBoron trifluoride diethyl etherateSelective α-glycoside formation nih.gov

Synthetic Challenges and Solutions

The total synthesis of this compound is fraught with challenges, primarily stemming from the extreme lability of the enediyne core and the stereochemical complexity of the entire molecule. wikipedia.org

A major hurdle identified in early synthetic efforts was the failure of a planned 1,3-transposition of an allylic silyl (B83357) ether in the more complex and highly oxygenated substrates required for the full aglycon, a strategy that had been successful in simpler model systems. nih.gov This necessitated the development of a new synthetic route.

The stereoselective formation of the glycosidic bond is another significant challenge. The use of N-acylated 2-aminosugars often results in the formation of the undesired β-glycoside due to neighboring group participation. clockss.org To overcome this, strategies such as using glycosyl donors with non-participating groups like azides at the C-2 position have been employed. clockss.org Alternatively, using a donor with a free N-methylamino group under specific conditions was found to favor the formation of the correct α-anomer. nih.gov

The final deprotection steps to unveil the natural product are also critical, as the chromophore is highly unstable. Mildly acidic conditions were found to be effective for the final deprotection without degrading the sensitive enediyne core. nih.gov The inherent instability of the final compound also complicates its purification and characterization.

Preparation of Labeled this compound for Mechanistic Studies

To investigate the detailed mechanism of DNA cleavage by Neocarzinostatin, isotopically labeled versions of the chromophore are invaluable tools. A convergent and enantioselective synthetic route has been successfully adapted for the preparation of singly and doubly ³H- and ¹⁴C-labeled this compound. nih.gov These labeled compounds, which are not accessible through other means, are crucial for in vivo studies of the mechanism of action. nih.gov

The synthesis of these labeled analogues follows the established synthetic route, incorporating the isotopes at specific, strategic points in the synthesis of the precursor molecules. For example, deuterium-labeled thiols have been used to activate the chromophore to study the deuterium (B1214612) isotope effects on DNA damage, providing insights into the quenching of radical sites. nih.gov Such studies have revealed that the structure of the activating thiol can modulate the extent and nature of the DNA damage. nih.gov

Synthesis of Mechanistic Probes and Analogues for Structure-Reactivity Studies

The synthesis of analogues of this compound is a powerful approach to dissect the roles of its different structural components in DNA binding and cleavage, and to develop novel therapeutic agents.

Designed DNA probes based on the neocarzinostatin scaffold have been synthesized to study their interaction with DNA bulges, which are specific targets for the natural product. nih.gov These studies have demonstrated the critical role of the stereochemistry of the glycosyl linkage in the binding affinity and specificity for bulged DNA targets. nih.gov

Analogues with modifications in the naphthoate moiety have also been prepared. For instance, nitrogen mustards like melphalan (B128) have been conjugated to the naphthoic acid portion. nih.gov These conjugates were found to bind to the apoprotein, which protected them from hydrolysis and enhanced their cytotoxic activity compared to the unmodified mustard. nih.gov This demonstrates the potential of using the apoprotein to stabilize and deliver other DNA-damaging agents.

Furthermore, studies on the base-catalyzed transformation of the chromophore have utilized synthetic analogues and probes to elucidate the mechanism of its activation at DNA bulges and the roles of different functional groups in the process. sci-hub.se The synthesis of a chiral spirocyclic helical analogue has provided further insights into the binding of the chromophore to bulged DNA. sci-hub.se

Compound NameModificationReference
MelphalanConjugated to the naphthoate moiety nih.gov
ChlorambucilConjugated to the naphthoate moiety nih.gov

Molecular Mechanism of Action and Dna Interactions of Neocarzinostatin Chromophore B

Non-Covalent Binding to DNA

Intercalative Binding

Neocarzinostatin (B611948) chromophore B exhibits characteristics typical of classical DNA intercalators nih.gov. The planar naphthalene (B1677914) ring system of the chromophore is the moiety responsible for inserting itself between the base pairs of the DNA double helix nih.gov. This intercalation event induces significant structural changes in the DNA.

Physical-chemical studies have demonstrated that the binding of the chromophore unwinds the DNA helix by 21 degrees, a value that is 0.82 times that induced by the well-known intercalator ethidium nih.gov. Furthermore, electric dichroism studies revealed that each bound chromophore molecule lengthens the DNA by 3.3 Å, and the absorbance transitions of the chromophore (between 315–385 nm) are oriented nearly parallel to the DNA bases, which is consistent with an intercalative binding mode nih.gov. The binding also leads to strong hypochromicity and a notable red shift in the chromophore's absorbance spectrum nih.gov. After activation, the naphthoate moiety of the post-activated chromophore has been observed to intercalate into a GG step adjacent to a bulge site in the DNA nih.gov.

ParameterValueReference
DNA Helix Unwinding Angle21 degrees nih.gov
DNA Lengthening per Bound Molecule3.3 Å nih.gov
Intercalating MoietyNaphthalene ring system nih.gov

Base Sequence Specificity in Binding (e.g., A-T preference, G-C influence)

The reversible binding of Neocarzinostatin chromophore B to DNA is not random but shows a distinct preference for certain base sequences nih.govnih.gov. Spectroscopic and thermodynamic studies have revealed that the interaction of the chromophore with A-T rich sequences, such as in poly(dA-dT), is both qualitatively and quantitatively different from its interaction with G-C rich sequences, like in poly(dG-dC) nih.govnih.govoup.com. This evidence points towards an A-T specific intercalation, which may arise from the chromophore's ability to recognize subtle variations in the B-DNA structure nih.govnih.govoup.com.

While the initial binding favors A-T regions, the subsequent DNA cleavage events often occur at specific sequences that are not exclusively A-T. For instance, after activation, double-strand damage is frequently observed at AGC sequences nih.gov. The chromophore also demonstrates high selectivity for cleaving DNA at bulge sites, with a particular preference for bulges containing a single adenine (B156593) base. A single adenine bulge can enhance the cleavage selectivity at that site by over 20 times compared to an internal control site nih.gov.

DNA Sequence TypeBinding/Cleavage ObservationReference
Poly(dA-dT)Preferred binding and intercalation over G-C sequences. nih.govnih.govoup.com
Poly(dG-dC)Binding is qualitatively and quantitatively different and less favored than A-T sequences. nih.govnih.govoup.com
AGC TrinucleotideSite of double-strand damage upon chromophore activation. nih.gov
Single Adenine BulgeHigh-yield cleavage site, with >20-fold selectivity. nih.gov

Influence of DNA Conformation on Binding

The conformation of the DNA molecule significantly influences its interaction with this compound. The preference for A-T rich regions is thought to be a result of the chromophore recognizing minor structural variations inherent to the B-DNA type structure nih.govnih.govoup.com. The topological state of the DNA is also a key factor. Supercoiled DNA is nearly twice as effective as relaxed DNA at protecting the chromophore from spontaneous degradation, providing strong evidence for an intercalative binding mode that is favored by the torsional strain in superhelical DNA nih.gov.

The chromophore also exhibits strong binding to non-canonical DNA structures, such as single-base bulges nih.govnih.gov. The binding of the post-activated chromophore to a DNA sequence containing a bulge can trigger a significant conformational change, causing the DNA to switch from a loose duplex to a tightly folded hairpin structure nih.govresearchgate.net. The binding affinity for bulge-containing duplexes is about 3 to 4 times stronger than for perfect hairpin duplexes without bulges nih.gov. This interaction represents a distinct binding mode where the antibiotic recognizes and binds to a bulge from the minor groove nih.gov.

Activation Pathways

The non-covalently bound Neocarzinostatin chromophore is a stable prodrug. To exert its DNA-damaging effects, it must undergo an activation step. This activation transforms the chromophore into a highly reactive species capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage sigmaaldrich.com. This process can be initiated through different pathways, with thiol-mediated activation being a primary mechanism nih.gov.

Thiol-Mediated Activation

The addition of a thiol-containing molecule is a crucial pathway for the activation of the Neocarzinostatin chromophore sigmaaldrich.com. In the presence of thiols, the chromophore undergoes a chemical transformation that results in the formation of a highly reactive biradical species sigmaaldrich.com. This biradical is responsible for inducing both single and double-strand breaks in the target DNA sigmaaldrich.com.

The specific structure of the activating thiol can influence the extent and nature of the resulting DNA damage nih.gov. For example, studies using sodium thioglycolate and its deuterated analogue to activate the chromophore showed distinct effects on DNA cleavage. The use of [2-²H₂]-thioglycolate increased the total amount of strand damage by a factor of two compared to the non-deuterated version. This suggests that the thiol's sidechain can participate in internal quenching of one of the radical sites on the activated chromophore nih.gov. The activation process is essential for the chromophore's ability to cleave DNA at specific sites, including at thymine (B56734) residues and bulge locations nih.gov.

Activating ThiolObservationReference
Sodium ThioglycolateStandard thiol used for activation, leading to double-strand damage at AGC sequences. nih.gov
[2-²H₂]-thioglycolateIncreases total strand damage by a factor of 2 compared to the non-deuterated form. nih.gov
Methyl ThioglycolateShows behavior essentially identical to thioglycolate anion. nih.gov
Glutathione (B108866) (GSH)Activates the chromophore, enabling efficient cleavage at specific single-base bulge sites. nih.gov
Epoxide Ring Opening

The activation of this compound is initiated by the opening of a highly strained epoxide ring, a critical structural feature for its biological activity. nih.gov This epoxide is part of a complex and unstable bicyclo[7.3.0]dodecadiendiyne core. nih.gov The inherent strain of this ring system makes it susceptible to nucleophilic attack, which sets in motion a cascade of electronic rearrangements. nih.gov In a cellular environment, this nucleophilic attack is often carried out by endogenous thiols, such as glutathione. nih.gov

The crucial role of the epoxide in the DNA-damaging action of the chromophore has been demonstrated through studies with synthetic analogues. For instance, a diol monomethyl ether derivative of the chromophore, which lacks the epoxide moiety, was found to be approximately nine times more stable than the parent compound but significantly less active in causing DNA nicks and forming covalent adducts with DNA. nih.gov Conversely, a chlorohydrin derivative, which can also undergo activation, displayed about half the DNA scission activity of the epoxide-containing chromophore, suggesting a similar activation pathway. nih.gov These findings underscore that the epoxide is an essential component for the thiol-dependent activation of the drug and its subsequent DNA-damaging effects. nih.gov The ring-opening is a stereospecific process, consistent with an SN2 mechanism, where the nucleophile attacks from the backside of the carbon-oxygen bond, leading to an inversion of the stereochemistry at the site of attack.

The crystal structure of the Neocarzinostatin-chromophore complex reveals that the epoxide group is shielded from the solvent when bound to its apoprotein, which serves to stabilize the reactive chromophore. nih.gov The site of nucleophilic thiol addition, carbon C-12, is also unexposed in this protein-bound state. nih.gov

Formation of Cumulene Intermediate

Following the nucleophilic attack and subsequent epoxide ring opening, the this compound undergoes a significant conformational and electronic rearrangement to form a cumulene intermediate. pnas.org This process is a key step in the activation cascade that ultimately leads to the generation of a DNA-cleaving species. The formation of this intermediate can occur through a spontaneous and stereoselective intramolecular Michael addition reaction. nih.gov This reaction is initiated by the formation of an enolate, which then attacks the enediyne system. pnas.org

The cumulene intermediate is believed to be the key species that recognizes and specifically interacts with unique DNA structures, such as bulges. pnas.org This interaction is a critical aspect of the thiol-independent activation pathway of the chromophore. The structure of this transient intermediate positions the enediyne moiety for the subsequent cycloaromatization reaction.

Thiol-Independent Activation Mechanisms

While the activation of this compound is often initiated by thiols, a thiol-independent activation mechanism has also been well-documented, particularly in the presence of specific DNA conformations such as bulges. nih.gov This alternative pathway is of significant biological interest as it suggests that the DNA itself can act as a trigger for the activation of the drug. This process involves a general base-catalyzed intramolecular activation of the chromophore. nih.gov

In this mechanism, the unique three-dimensional structure of a DNA bulge facilitates a conformational change in the bound chromophore, promoting an intramolecular reaction that leads to its activation. nih.gov This site-specific cleavage at a DNA bulge occurs in the absence of a thiol activator and is proposed to proceed through the formation of the aforementioned cumulene intermediate. pnas.org A drug product that closely resembles the biradical intermediate has been shown to specifically bind to bulged DNA with a dissociation constant (Kd) in the low micromolar range, competitively inhibiting the cleavage reaction. nih.gov This provides strong evidence for the role of bulged DNA in promoting the generation of the active radical species. nih.gov

Radical Generation and Cycloaromatization

The central event in the mechanism of action of this compound is the generation of highly reactive radical species through a process of cycloaromatization. wikipedia.orgnih.gov This transformation converts the relatively stable enediyne core into a potent DNA-damaging agent.

Bergman Cycloaromatization

The formation of the DNA-cleaving species from the activated this compound proceeds via a Bergman cycloaromatization. wikipedia.org This reaction is a thermal or photochemically induced rearrangement of an enediyne to form a 1,4-didehydrobenzene, or p-benzyne, biradical. organic-chemistry.org In the context of the chromophore, the opening of the epoxide ring and the formation of the cumulene intermediate create a conformation that is favorable for this cycloaromatization to occur under physiological conditions. wikipedia.org The inherent strain within the ten-membered ring of the enediyne core of related natural products is known to lower the activation energy barrier for the Bergman cyclization, allowing it to proceed at or near ambient temperatures. organic-chemistry.org

Formation of Biradical Species (e.g., 2,6-indacene diradical)

The Bergman cycloaromatization of the enediyne core of this compound results in the formation of a highly reactive benzenoid diradical. wikipedia.org This species is a potent hydrogen abstracting agent and is responsible for the DNA-cleaving activity of the compound. nih.gov Upon activation, the chromophore generates a diradical with radical centers at positions C-2 and C-6. nih.gov This reactive intermediate is also referred to as a 2,6-indacene diradical. Once formed, this biradical can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission. nih.gov

The generation of this biradical species is the ultimate step in the activation of the chromophore and represents the conversion of a stable precursor into a powerful cytotoxic agent. The transient nature of this biradical makes its direct observation challenging, but its existence is well-supported by the products of its reactions with DNA and other hydrogen donors. nih.gov

Role of DNA Conformation in Biradical Generation

The conformation of the target DNA plays a pivotal role in modulating the activation of this compound and the subsequent generation of the biradical species, particularly through the thiol-independent pathway. nih.gov Non-canonical DNA structures, such as single-base bulges, have been shown to be preferred sites for chromophore-induced cleavage. nih.gov

The binding of the chromophore to these distorted DNA structures is thought to induce a conformational change in the drug molecule, facilitating the intramolecular reactions that lead to the formation of the cumulene intermediate and, ultimately, the biradical. nih.gov This interaction enhances the efficiency and selectivity of DNA cleavage at these specific sites. nih.gov Studies have shown that the binding of a post-activated chromophore analogue is about 3-4 times stronger for duplexes containing a bulge compared to perfect hairpin duplexes. nih.gov This preferential binding and subsequent activation at sites of altered DNA conformation is a key feature of the mechanism of action of this compound.

ParameterValue/ObservationSignificance
Binding Affinity of Biradical Analog to Bulged DNA
Dissociation Constant (Kd)Low micromolar range nih.govDemonstrates specific and moderately strong binding to the target DNA structure.
Effect of DNA Bulge on Binding
Relative Binding Strength3-4 times stronger for bulge-containing duplexes vs. perfect duplexes nih.govHighlights the role of DNA conformation in recruiting the activated chromophore.
Cleavage Selectivity at Bulge Sites
Cleavage EnhancementOver 20 times greater selectivity for a single adenine bulge site compared to an internal control site nih.govIndicates that the DNA bulge actively participates in promoting the cleavage reaction.

Table 1: Influence of DNA Conformation on this compound Activity

Intermediate/SpeciesKey FeaturesRole in Mechanism
Epoxide Highly strained three-membered ring nih.govSite of initial nucleophilic attack for activation. nih.gov
Cumulene Intermediate Formed via a spontaneous, stereoselective Michael addition nih.govRecognizes and binds to DNA bulge structures. pnas.org
2,6-indacene diradical (p-benzyne) Highly reactive biradical species wikipedia.orgnih.govAbstracts hydrogen atoms from the DNA backbone, causing strand cleavage. nih.gov

Table 2: Key Intermediates in the Activation of this compound

DNA Damage and Cleavage Mechanisms

The interaction of the activated Neocarzinostatin chromophore with DNA sets in motion a cascade of reactions that result in significant damage to the genetic material. The core of this mechanism is the generation of a para-benzyne diradical, a highly reactive intermediate that can abstract hydrogen atoms from the sugar-phosphate backbone of DNA. wikipedia.org This initial event is the trigger for subsequent DNA strand cleavage. The process is not random; the chromophore exhibits a degree of sequence specificity in its binding and subsequent damage to DNA. nih.gov

The activation of the chromophore is a critical first step. In a cellular environment, this is typically achieved through a thiol-dependent reduction. This reduction triggers a Bergman cyclization of the enediyne core of the chromophore, giving rise to the reactive benzenoid diradical. wikipedia.org This diradical is the primary agent responsible for the ensuing DNA damage.

Hydrogen Atom Abstraction from Deoxyribose

The diradical species of the Neocarzinostatin chromophore, once formed, is positioned in the minor groove of the DNA double helix. From this position, it can abstract hydrogen atoms from the deoxyribose sugar moieties. nih.gov This hydrogen atom transfer is a free radical reaction where a neutral hydrogen atom is removed from the sugar, initiating a radical chain reaction that ultimately leads to strand breakage. nih.govwikipedia.org

Research has identified three primary sites on the deoxyribose sugar from which the Neocarzinostatin chromophore diradical abstracts a hydrogen atom: the C-1', C-4', and C-5' positions. nih.govnih.gov The selectivity of the abstraction is influenced by the local DNA microstructure and the specific positioning of the chromophore.

C-5' Abstraction: This is a predominant pathway for DNA damage by Neocarzinostatin. The abstraction of a hydrogen atom from the C-5' position is a key step leading to single-strand breaks. nih.govnih.govnih.gov Studies using deuterium-labeled oligonucleotides have provided direct evidence for hydrogen abstraction from this site. nih.gov

C-4' Abstraction: Abstraction of a hydrogen atom from the C-4' position of the deoxyribose is another significant mechanism of damage. This pathway can lead to the formation of different types of DNA lesions compared to C-5' abstraction. nih.gov

The specific radical centers on the activated chromophore, located at C-2 and C-6, are responsible for these abstraction events. nih.govnih.gov The proximity of these radical centers to the different C-H bonds of the deoxyribose in the DNA minor groove dictates the site of hydrogen abstraction. For instance, in a specific DNA sequence, the C-6 radical of the chromophore has been shown to selectively abstract a hydrogen atom from the C-5' position of a thymidylate residue. nih.gov

Abstraction SiteRadical Center on ChromophoreResulting Lesion Pathway
C-5'C-6Single-strand break, Nucleoside 5'-aldehyde
C-4'-3'-Phosphoglycolate, 3'-Phosphate fragments
C-1'C-2Abasic site

The abstraction of a hydrogen atom from one of the deoxyribose carbons (C-1', C-4', or C-5') by the Neocarzinostatin chromophore diradical results in the formation of a highly reactive carbon-centered radical on the DNA sugar. nih.govnih.govchinayyhg.com This nascent DNA radical is a critical intermediate in the pathway to strand cleavage. The fate of this radical determines the final products of the DNA damage reaction.

This carbon-centered radical is unstable and will rapidly undergo further reactions. The presence of molecular oxygen plays a crucial role in the subsequent steps. In an aerobic environment, the carbon-centered radical can react with oxygen to form a peroxyl radical, which then leads to strand scission. nih.gov

DNA Strand Breakage Pathways

Following the formation of the carbon-centered radical on the deoxyribose, a series of chemical transformations occur that ultimately lead to the cleavage of the phosphodiester backbone of the DNA, resulting in a strand break. The specific pathway and the resulting products are dependent on the initial site of hydrogen abstraction.

When hydrogen abstraction occurs at the C-5' position, the resulting carbon-centered radical reacts with molecular oxygen to form a peroxyl radical derivative. nih.gov This intermediate undergoes further reactions, leading to the formation of a nucleoside 5'-aldehyde at the 5'-end of the broken DNA strand. nih.govnih.govchinayyhg.com Mass spectrometry studies have confirmed that the oxygen atom in the 5'-aldehyde is derived from molecular oxygen, not water. nih.gov This finding supports a mechanism involving the addition of molecular oxygen to the C-5' radical. nih.gov

The formation of the nucleoside 5'-aldehyde is a hallmark of Neocarzinostatin-induced DNA damage and is a direct consequence of the C-5' hydrogen abstraction pathway.

Precursor RadicalKey ReactantFinal Product
C-5' Carbon-centered radicalMolecular Oxygen (O2)Nucleoside 5'-aldehyde

In addition to strand breaks, Neocarzinostatin chromophore can also induce the release of the free DNA base from the sugar-phosphate backbone. chinayyhg.com This event is also a consequence of the initial hydrogen abstraction from the deoxyribose. The formation of an abasic site, a location in the DNA that has lost its base, is a significant form of DNA damage.

The mechanism of base release is linked to the oxidation of the sugar moiety. While the precise steps are complex, the initial formation of a carbon-centered radical on the deoxyribose destabilizes the N-glycosidic bond that connects the base to the sugar. This destabilization facilitates the cleavage of the bond and the subsequent release of the base. The base release is often associated with strand cleavage, but it can also occur as an independent lesion.

Covalent Adduct Formation with DNA

This compound is capable of forming stable covalent adducts with DNA, a process that is favored under anaerobic conditions nih.govchinayyhg.comresearchgate.net. These adducts are distinct from the transient interactions that lead to DNA strand cleavage and represent a form of permanent DNA modification. The formation of these adducts suggests a direct chemical bonding between a portion of the chromophore and the DNA molecule chinayyhg.com.

The primary site of covalent attachment for the neocarzinostatin chromophore is the deoxyribose sugar of the DNA backbone, not the nitrogenous bases or the phosphate (B84403) groups nih.govchinayyhg.comresearchgate.net. Experimental evidence strongly indicates that the linkage occurs at the C-5' position of the deoxyribose researchgate.net. Following the thiol-activated abstraction of a hydrogen atom from the C-5' carbon, a radical is formed on the sugar nih.govnih.gov. In the absence of oxygen, this radical can be attacked by the activated chromophore, resulting in a covalent bond nih.govresearchgate.net.

Studies on the structure of these adducts have identified specific products. For instance, when neocarzinostatin chromophore reacts with poly(dA-dT), a predominant adduct recovered has the structure chromophore-d(TpApT) chinayyhg.comresearchgate.net. Chemical and enzymatic degradation of this adduct has revealed that the chromophore is linked to the deoxyadenosine (B7792050) residue, specifically through its sugar moiety chinayyhg.comresearchgate.net. Hydrolysis experiments point to the formation of a deoxyadenosine-5'-aldehyde upon release of the chromophore, further supporting the C-5' of deoxyribose as the site of covalent attachment researchgate.net. These chromophore-deoxyribose adducts are novel forms of DNA damage and can be detected as sites that are resistant to digestion by certain exonucleases researchgate.net.

While the predominant covalent adducts of neocarzinostatin chromophore are formed with the deoxyribose of DNA, the chromophore is also known to interact with and cleave RNA, particularly at sites of structural irregularity such as bulges. Research on the transactivation response region (TAR) RNA has shown that the chromophore can induce a specific, albeit weak, cleavage at a uracil residue (U24) located within a bulge researchgate.net. This cleavage occurs in the absence of a thiol activator, a characteristic feature of the chromophore's reactivity at bulge structures researchgate.net. Although this demonstrates a specific interaction with an RNA sequence containing uracil, the formation of stable, covalent adducts with the uracil base itself has not been definitively characterized in the same way as the deoxyribose adducts in DNA. The primary mechanism of action, even in RNA, is believed to be initiated by hydrogen abstraction from the sugar-phosphate backbone. In RNA-DNA hybrid duplexes, bulge-induced cleavage has been observed on the DNA strand when the RNA strand contains the bulge, but not vice-versa researchgate.net.

The formation of covalent adducts and the induction of strand breaks are two competing pathways in the mechanism of action of this compound, with the outcome being largely dictated by the partial pressure of oxygen nih.gov. Both processes are believed to originate from a common intermediate: a carbon-centered radical generated at the C-5' position of deoxyribose following hydrogen abstraction by the activated chromophore nih.govnih.govresearchgate.net.

Under aerobic conditions: The DNA radical reacts with O₂, leading to a peroxyl radical that ultimately results in the cleavage of the phosphodiester backbone and the formation of a nucleoside 5'-aldehyde nih.gov.

Under anaerobic conditions: In the absence of oxygen, the DNA radical is more likely to react with the chromophore itself, leading to the formation of a stable covalent chromophore-deoxyribose adduct nih.govresearchgate.net.

This competitive relationship is demonstrated by the inverse correlation between the yields of these two products with respect to oxygen concentration. Maximizing anaerobic conditions leads to the highest yield of covalent adducts, while aerobic conditions favor strand scission nih.gov. This suggests a competitive fixation of the initial DNA radical, either by the chromophore (adduct formation) or by dioxygen (strand breakage) nih.govresearchgate.net.

Competition Between DNA Damage Pathways
ConditionPrimary DNA Damage ProductFate of C-5' Deoxyribose RadicalKey References
Aerobic (Presence of O₂)Single-Strand Break (with 5'-aldehyde)Reacts with dioxygen to form a peroxyl radical nih.govnih.gov
Anaerobic (Absence of O₂)Covalent Chromophore-Deoxyribose AdductReacts with the neocarzinostatin chromophore nih.govresearchgate.net

Sequence Specificity of DNA Cleavage

This compound does not cleave DNA randomly; instead, it exhibits a notable degree of sequence specificity. The binding and subsequent cleavage events are directed towards particular nucleotide sequences, which is a critical aspect of its molecular mechanism. This specificity is thought to arise from the physical binding of the chromophore to DNA, which involves an intercalative process nih.govnih.gov.

The primary cleavage sites are most frequently found at thymidylate (T) and, to a lesser extent, adenylate (A) residues researchgate.net. More specifically, the chromophore shows a preference for trinucleotide sequences, particularly 5'-AGC-3' and other related sequences. Structural studies of a post-activated chromophore-DNA complex have provided insights into this specificity. The naphthoate moiety of the chromophore intercalates into the DNA, while other parts of the molecule, such as the carbohydrate moiety, make specific contacts within the minor groove. These interactions, including van der Waals forces and hydrogen bonds with the DNA sugar-phosphate backbone and the edges of the bases in the minor groove, stabilize the complex and position the reactive enediyne core for hydrogen abstraction at a specific site.

The local structure and flexibility of the DNA double helix, often referred to as microheterogeneity, play a significant role in modulating the activity and specificity of this compound nih.govnih.gov. The chromophore is sensitive to subtle variations in DNA conformation, which can influence both the binding affinity and the chemical mechanism of DNA damage.

For example, the presence of a G•T wobble mismatch 5' to a target cytosine residue has been shown to cause a dramatic shift in the chemistry of the damage from C-1' hydrogen abstraction to C-4' hydrogen abstraction. This indicates that the chromophore can act as a sensitive probe for local DNA structural perturbations.

DNA bulges—unpaired nucleotides that loop out from the double helix—create particularly susceptible targets for the chromophore. In fact, the chromophore can cleave DNA at bulged sites with high efficiency, even in the absence of the thiol activator that is typically required for cleavage of regular duplex DNA. The cleavage at bulges is highly site-specific, occurring on the 3' side of the bulge. The binding affinity of the chromophore is significantly stronger for DNA containing bulges compared to perfectly matched duplexes. The nature of the base within the bulge also influences the cleavage efficiency, with single purine bulges, especially adenine, showing the highest susceptibility. Structural studies of the chromophore bound to a bulged DNA sequence reveal that the drug interacts with the bulge from the minor groove, inducing a conformational change in the DNA and positioning the reactive core for specific hydrogen abstraction.

Influence of DNA Structure on this compound Activity
DNA Structural FeatureEffect on Chromophore ActivityMechanism of ActionKey References
G•T MismatchSwitches chemistry from C-1' to C-4' damage at an adjacent siteAlters local DNA conformation, repositioning the chromophore
DNA BulgeCreates a high-affinity binding site; allows for thiol-independent cleavageBinds to the minor groove at the bulge, inducing a conformational change
Sequence (e.g., 5'-AGC-3')Directs cleavage to specific nucleotide positions (T and A)Intercalation of the naphthoate moiety and minor groove binding
Bistranded Lesions and Staggered Breaks

The antitumor antibiotic this compound (NCS-Chrom) is known for its ability to induce significant damage to DNA, including the formation of bistranded lesions. These lesions are characterized by damage to both strands of the DNA duplex and are often staggered. A common motif for these double-strand breaks is at AGC sequences. scispace.com The damage typically consists of an abasic site, specifically a 2'-deoxyribonolactone, at the cytosine (C) residue resulting from chemistry at the C-1' position of the deoxyribose sugar. acs.org On the complementary strand, a direct strand break occurs at the thymine (T) residue, which is a consequence of chemistry at the C-5' position. scispace.comacs.org This results in a characteristic two-nucleotide stagger in the 3' direction between the damage on the two strands. acs.orgsmu.edu

The formation of these bistranded lesions is initiated by the activation of the chromophore, which then generates a diradical species. nih.gov This highly reactive intermediate is responsible for abstracting hydrogen atoms from the deoxyribose backbone of the DNA. The specific positioning of the chromophore within the minor groove of the DNA allows its two radical centers to be in close enough proximity to abstract hydrogen atoms from both strands, leading to the observed bistranded damage. sci-hub.se The structure of the thiol used to activate the chromophore can influence the extent of this double-strand damage. scispace.com

Table 1: Characteristics of Bistranded Lesions Induced by this compound

FeatureDescriptionPrimary Nucleotide TargetType of Damage
Lesion Type BistrandedCytosine (C) in AGCAbasic site (2'-deoxyribonolactone)
Thymine (T) on complementary strandDirect strand break
Stagger Two nucleotides in the 3' directionN/AN/A
Initiation Hydrogen abstraction by diradicalDeoxyribose sugarOxidative damage
Impact of Mismatches on Cleavage Chemistry

The local microstructure of DNA plays a crucial role in determining the chemical nature of the damage induced by the thiol-activated diradical form of this compound. acs.org The presence of base pair mismatches near the target site can significantly alter the cleavage chemistry. For instance, in a DNA sequence containing the AGC trinucleotide, the primary damage at the cytosine residue is typically a result of hydrogen abstraction from the C-1' position of the deoxyribose. acs.org

However, the introduction of a G-T wobble mismatch immediately 5' to this cytosine residue causes a dramatic shift in the mechanism of damage. This mismatch leads to a significant reduction in C-1' chemistry and a corresponding increase in C-4' chemistry. acs.org This altered reactivity results in the formation of a 4'-hydroxylation product, which manifests as an abasic site, and to a lesser extent, a DNA fragment with a 3'-phosphoglycolate end, indicating a strand break. acs.org In one study, this switch resulted in 4'-chemistry accounting for 64% of the damage at the cytosine residue. acs.org

Table 2: Effect of Mismatches on Cleavage Chemistry at Cytosine in AGC Sequences

Mismatch Type (5' to Cytosine)Primary ChemistryOutcome
None (G-C base pair) C-1' ChemistryAbasic site (2'-deoxyribonolactone)
G-T Wobble Mismatch C-4' ChemistryAbasic site (4'-hydroxylation) and strand breaks (3'-phosphoglycolate)
G-A Mismatch C-1' ChemistryMarked decrease in overall damage

Computational Studies on Molecular Interactions and Reactivity

Molecular Dynamics (MD) Simulations of Chromophore-DNA Complexes

Molecular dynamics (MD) simulations have been instrumental in elucidating the structural basis for the interaction between this compound and DNA. These computational studies have helped to construct and refine models of the chromophore-DNA complex, providing insights into how the molecule binds and positions itself to inflict damage. sci-hub.senih.gov

Simulations have been performed on complexes of the post-activated form of the chromophore with DNA oligomers. sci-hub.se A key feature of the binding model is the intercalation of the naphthoate moiety of the chromophore between the DNA base pairs. sci-hub.senih.gov This intercalation is a crucial step that anchors the molecule to the DNA. The remainder of the molecule, including the reactive dienediyne core, settles into the minor groove. sci-hub.se

MD simulations allow for the exploration of various possible intercalation sites and orientations of the chromophore. sci-hub.se These models have been used to explain the formation of observed bistranded lesions. For example, to account for a bistranded lesion at an AGC sequence, one model proposes that the chromophore intercalates between the A-T and G-C base pairs, with its diradical core oriented towards the 3'-end of the strand containing the AGC sequence. sci-hub.se In this conformation, the radical centers on the chromophore are positioned within a short enough distance to abstract hydrogen atoms from the C1', C4', and C5' positions on the deoxyribose units of both strands, leading to the characteristic staggered breaks. sci-hub.se These simulations provide a dynamic and energetic perspective on the specific interactions that govern the chromophore's DNA-damaging activity.

Quantum Chemical Calculations of Radical Intermediates

Quantum chemical calculations have been employed to investigate the electronic structure and energetics of the reactive intermediates of this compound. These studies focus on the cyclization reaction that transforms the enediyne core into a highly reactive diradical species, which is ultimately responsible for DNA cleavage. acs.org

Specifically, quantum mechanical calculations have been performed for the Myers-Saito cyclization of a model of the neocarzinostatin chromophore, cyclonona-1,2,3,7-tetraen-5-yne, to its diradical form, 1,5-didehydroindene. acs.org These calculations, benchmarked against experimentally characterized systems, provide valuable thermochemical data for this critical activation step. acs.org

The calculations predict the activation enthalpy for the cyclization reaction, the exothermicity of the reaction, and the singlet-triplet energy splitting of the resulting biradical. acs.org One such study predicted the 298 K reaction activation enthalpy to be 17.8 kcal/mol and the exothermicity to be -1.2 kcal/mol. acs.org The singlet-triplet splitting for the 1,5-didehydroindene biradical was predicted to be -6.4 kcal/mol, indicating a singlet ground state. acs.org These computational results are crucial for understanding the reactivity of the chromophore and the factors that control the formation of the DNA-damaging diradical species.

Table 3: Predicted Thermochemical Data for the Cyclization of a Neocarzinostatin Chromophore Model

ParameterPredicted Value (kcal/mol)
Activation Enthalpy (298 K) 17.8
Exothermicity -1.2
Singlet-Triplet Splitting (H0) -6.4

Data from quantum chemical calculations of the cyclization of cyclonona-1,2,3,7-tetraen-5-yne to 1,5-didehydroindene. acs.org

Modeling of DNA Binding and Cleavage Specificity

Computational modeling, integrating molecular mechanics and dynamics, has been essential in developing a comprehensive understanding of the sequence-specific DNA binding and cleavage by this compound. sci-hub.senih.govnih.gov These models aim to rationalize the observed patterns of DNA damage based on the structural and energetic aspects of the chromophore-DNA interaction.

Theoretical computations have explored the intercalative binding of the chromophore with various double-stranded DNA oligomers. nih.gov These studies have shown a preference for binding in the minor groove over the major groove. nih.gov The models indicate that the naphthoate ring of the chromophore stacks between the base pairs, with its long axis roughly parallel to the long axis of the base pairs at the intercalation site. nih.gov A preference for intercalation at purine-(3', 5')-pyrimidine sequences over pyrimidine-(3', 5')-purine sequences has also been suggested by these models. nih.gov

The modeling explains how the different parts of the chromophore contribute to binding and specificity. The galactosamine sugar moiety is proposed to interact with specific sites in the minor groove, while the dodecadiyne portion, which forms the diradical, wraps around the groove. nih.gov By constructing models of the chromophore bound to specific DNA sequences, such as 5'GAGCG:5'CGCTC, researchers can assess the proximity of the radical centers (C2 and C6) of the activated chromophore to potential hydrogen abstraction sites on the deoxyribose sugar. sci-hub.se These models have successfully explained the formation of bistranded lesions by demonstrating that in certain conformations, the radical centers are within a reactive distance (less than 5 Å) of the sugar carbons on opposite strands, thus accounting for the observed cleavage specificity. sci-hub.se

Advanced Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in the structural investigation of the NCS chromophore and its complexes. It provides detailed information on the molecule's three-dimensional structure in solution, the connectivity of its atoms, and the dynamic processes it undergoes.

The initial determination of the complex structure of the NCS chromophore was a significant achievement, relying heavily on NMR techniques. The structure comprises three main subunits: a 5-methyl-7-methoxynaphthoate, a 2,6-dideoxy-2-(methylamino)galactose moiety, and a highly strained bicyclic [7.3.0]dodecadienediyne system. sci-hub.se NMR spectroscopy, along with MS data, was critical in assigning the structure of the chromophore-thiol adduct, which is a key step in its activation pathway. sci-hub.se

Studies on adducts formed between the chromophore and DNA components have also utilized NMR. For instance, analysis of a chromophore-d(TpApT) adduct revealed that the chromophore is covalently linked to the C-5' of the deoxyadenosine (B7792050) residue. nih.gov These NMR studies, in conjunction with chemical degradation experiments, helped to pinpoint the site of attachment on the DNA sugar, eliminating the base or phosphate (B84403) as potential linkage points. nih.gov

Table 1: Key Structural Insights for NCS Chromophore from NMR

FeatureNMR FindingSignificance
Bicyclic Dienediyne Core Confirmed the highly strained and unusual nine-membered ring system containing two acetylenic bonds. sci-hub.seIdentified the core structural element responsible for the molecule's reactivity and DNA-cleaving properties.
Naphthoate Moiety Assigned specific proton and carbon signals to the naphthoic acid residue. nih.govConfirmed the identity and orientation of the DNA-intercalating portion of the molecule.
Aminosugar Moiety Characterized the 2,6-dideoxy-2-methylaminogalactose residue and its linkage. nih.govElucidated the structure of the group responsible for electrostatic interactions with the DNA backbone.
Chromophore-DNA Adducts Identified a covalent linkage to the C-5' of deoxyribose in DNA. nih.govnih.govPinpointed the specific site of covalent modification on the DNA strand following activation.

The activation of the NCS chromophore by thiols or other nucleophiles proceeds through highly reactive, transient intermediates. These species are too unstable to be observed under standard conditions. Low-temperature NMR spectroscopy has been instrumental in trapping and characterizing these intermediates. This technique allows for the direct observation of species such as the cumulene intermediate (formed after nucleophilic attack at C-12 and epoxide ring opening) which subsequently cyclizes via a Bergman-type reaction to form the DNA-cleaving indacene diradical. sci-hub.secapes.gov.br These studies provide direct evidence for the proposed activation mechanism, bridging the gap between the stable chromophore and the reactive diradical species responsible for hydrogen abstraction from DNA. sci-hub.se

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), have provided detailed structural models of the complex formed between the activated NCS chromophore and DNA. Studies on the glutathione-activated NCS chromophore (NCSi-glu) bound to a DNA duplex have been particularly revealing. capes.gov.brnih.gov

These 2D NMR experiments show that the naphthoate moiety of the chromophore intercalates between base pairs, while the rest of the molecule settles into the minor groove. nih.gov The analysis reveals an "induced mutual fit," where both the DNA and the chromophore undergo conformational changes upon binding to optimize their interaction. nih.gov This binding is driven largely by hydrophobic forces and results in the creation of a negatively charged patch on the otherwise neutral minor groove surface. nih.gov

Table 2: Summary of 2D NMR Findings on the NCS-Chromophore-DNA Complex

Observation2D NMR EvidenceImplication
Binding Location Intermolecular NOEs between chromophore protons and DNA minor groove protons.Confirms the chromophore binds in the minor groove of the DNA duplex. nih.gov
Intercalation Upfield shifts of naphthoate protons and significant NOEs with DNA base pairs.The naphthoate group inserts itself between the DNA bases, consistent with classical intercalation. nih.gov
Conformational Changes Changes in intra-residue and sequential NOEs for both the DNA and the chromophore upon complex formation.Demonstrates a mutual conformational adjustment (induced fit) between the drug and its DNA target. capes.gov.brnih.gov
Sequence Specificity Specific contacts and interactions observed with particular bases (e.g., at AGC sequences). nih.govProvides a structural basis for the known sequence-specific DNA cleavage by Neocarzinostatin (B611948).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the structural elucidation of molecules through fragmentation analysis. rsc.orgwikipedia.org It has been vital in characterizing the NCS chromophore and its derivatives.

MS, often coupled with liquid chromatography (LC-MS), has been used to identify the products formed upon activation of the NCS chromophore. Following the reaction with a thiol, MS analysis can confirm the formation of the chromophore-thiol adduct by identifying the corresponding molecular ion peak. sci-hub.se This confirms the initial nucleophilic addition step required for the subsequent generation of the reactive diradical species. Further analysis of degradation products provides insight into the stability and reaction pathways of the activated drug. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing large biomolecular complexes and adducts. Researchers have used ESI-MS to study the covalent adducts formed between the NCS chromophore and DNA oligonucleotides under anaerobic conditions. nih.govnih.gov

In one study, mass spectral analysis of an adduct formed with a DNA duplex containing a bulge showed that the product contained exactly one molecule of the chromophore and one molecule of the 10-mer DNA strand. nih.gov This definitively established a 1:1 stoichiometry for the adduct. nih.gov ESI-MS has also been employed to probe the binding specificity, demonstrating that the chromophore binds preferentially to bulged DNA structures over standard duplexes. nih.gov These MS-based findings are crucial for confirming the covalent nature of the DNA modification and understanding the structural basis for site-specific damage. nih.govnih.gov

Table 3: Example of Mass Spectrometry Data for NCS-Chromophore-DNA Adduct

ComponentExpected Mass (Da)Observed Mass (Da)Inference
NCS Chromophore (1) ~659.6ConsistentConfirms identity of the drug molecule.
10-mer DNA Strand ~3000ConsistentConfirms identity of the DNA substrate.
NCS-Chrom-DNA Adduct ~3659.6Consistent with 1:1 adductDemonstrates the formation of a covalent adduct containing one molecule of the chromophore and one molecule of DNA. nih.gov

Spectroscopic and Thermodynamic Studies of Binding

Spectroscopic and thermodynamic analyses are pivotal in elucidating the binding characteristics of NCS-Chrom B. These studies quantify the affinity and stoichiometry of its interactions and describe the structural alterations that occur in both the chromophore and its target molecules upon complex formation.

Fluorescence Spectroscopy for Complex Formation

Fluorescence spectroscopy serves as a highly sensitive method for investigating the formation of the complex between NCS-Chrom B and its apoprotein. The intrinsic fluorescence of the chromophore, with an emission maximum around 420 nm when excited at 340 nm, is significantly quenched upon binding to the apoprotein. nih.gov This quenching phenomenon is a hallmark of complex formation and is attributed to the specific microenvironment within the protein's binding pocket, which also acts to stabilize the otherwise labile chromophore. nih.gov

The quenching of fluorescence can be systematically measured by titrating the chromophore with increasing concentrations of the apoprotein. This allows for the determination of the binding constant, which quantifies the affinity between the two molecules. The process is often analyzed using the Stern-Volmer equation, which can help distinguish between static quenching (due to complex formation) and dynamic (collisional) quenching. researchgate.netnih.govspectroscopyonline.com The formation of a ground-state complex between the fluorophore and a quencher is a common cause of static quenching. researchgate.netresearchgate.net Studies have shown that the complex formation with the apoprotein regulates the availability of the chromophore for its DNA-damaging activity. nih.gov

UV-Vis Spectroscopy for Binding Properties

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the binding of NCS-Chrom B to DNA. The chromophore has a characteristic UV-Vis spectrum, with a significant portion of its absorption between 260 and 330 nm arising from its highly unsaturated C12-subunit, and another major contribution from the naphthoate moiety. nih.gov Upon interaction with DNA, this spectrum undergoes distinct changes, including hypochromicity (a decrease in absorbance) and a bathochromic shift (red shift) of the absorption maxima. nih.gov

These spectral alterations are indicative of the intercalation of the chromophore's naphthalene (B1677914) ring system between the base pairs of the DNA double helix. nih.gov Spectrophotometric titrations, where the concentration of DNA is systematically varied, reveal that the binding process is complex, suggesting at least two types of binding sites on the DNA. nih.gov One of these sites becomes saturated at a ratio of approximately 0.125 chromophore molecules per nucleotide. nih.gov The degree of protection DNA offers against the spontaneous degradation of the chromophore has been used to estimate a dissociation constant (Kd) of about 5 µM for the complex at neutral pH. nih.gov Such studies are crucial for understanding the strength and mode of interaction, which is a prerequisite for the subsequent DNA cleavage. mdpi.comresearchgate.netsciplatform.com

Spectroscopic TechniqueObserved Phenomenon upon BindingInformation GainedKey Findings
Fluorescence Spectroscopy Quenching of intrinsic fluorescenceBinding affinity, Stoichiometry, Complex stabilityApoprotein binding quenches fluorescence and stabilizes the chromophore. nih.gov
UV-Vis Spectroscopy Hypochromicity and Bathochromic (Red) ShiftBinding mode, Binding constant (Kb), StoichiometryNaphthoate moiety intercalates into DNA; Kd estimated at ~5 µM. nih.gov
Circular Dichroism (CD) Alterations in DNA CD spectrum, Induced CD in chromophoreConformational changes in DNA, Chiral environment of bound chromophoreDNA helix unwinds by 21° per bound chromophore. nih.govsci-hub.se

Circular Dichroism for Conformational Changes

Circular Dichroism (CD) spectroscopy is an indispensable tool for monitoring the conformational changes that occur in DNA upon binding of NCS-Chrom B. scienceopen.comnih.gov The CD spectrum of DNA is sensitive to its helical structure. The interaction with NCS-Chrom B induces significant changes in the DNA's CD spectrum, providing direct evidence of structural perturbations. nih.gov

One of the most striking findings from these studies is that the binding of NCS-Chrom B causes the DNA helix to unwind by approximately 21 degrees for each molecule bound. sci-hub.se This unwinding, coupled with a lengthening of the DNA molecule by 3.3 Å per bound chromophore, is a classic sign of intercalation. nih.gov Furthermore, the chromophore itself, which may be achiral or have a weak CD signal in solution, can exhibit an induced CD spectrum upon binding to the chiral DNA molecule. This induced CD provides information about the specific orientation and chiral environment of the chromophore within the DNA binding site. nih.gov These conformational changes are critical for positioning the reactive enediyne core of the chromophore in the minor groove of the DNA, poised for the cleavage reaction. sci-hub.se

Gel Electrophoresis and DNA Footprinting for Cleavage Analysis

To understand the biological activity of NCS-Chrom B, it is essential to analyze its DNA-cleaving properties in detail. Gel electrophoresis and DNA footprinting are the primary techniques used to map the specific sites of DNA damage.

Following incubation of DNA with NCS-Chrom B, typically in the presence of a thiol activator like 2-mercaptoethanol, the resulting DNA fragments are separated by size using polyacrylamide gel electrophoresis. nih.gov This allows for the precise identification of cleavage locations down to the single-nucleotide level. These studies have revealed that NCS-Chrom B does not cleave DNA randomly. Instead, it shows a remarkable sequence specificity, preferentially targeting trinucleotide sequences, with a strong preference for AGC, GTC, and TGC sites. nih.gov

DNA footprinting is a powerful extension of this method used to identify the exact binding site of a molecule on a DNA strand. This technique can be used to show how the binding of other molecules, such as DNA-binding proteins, might be blocked by the presence of the chromophore. Conversely, minor groove binding agents like netropsin (B1678217) and distamycin have been shown to inhibit the binding of NCS-Chrom B, confirming its interaction within the minor groove. sci-hub.senih.gov Structural studies have provided a model where the chromophore intercalates at a 5'-CT/5'-AG step and binds in the minor groove, interacting with the GCTC tetranucleotide on one strand and the AGC trinucleotide on the other. nih.gov This precise positioning, revealed through cleavage analysis, explains the observed sequence specificity of the single- and double-strand breaks caused by the activated chromophore. nih.gov

Structure Reactivity Relationship Srr Studies of Neocarzinostatin Chromophore B Analogues Mechanistic Focus

Design Principles for Analogues based on Core Structure

The design of neocarzinostatin (B611948) chromophore B analogues is guided by the principle of mimicking the natural product's core functionalities while introducing modifications to probe or modulate its activity. The core structure can be deconstructed into three key moieties: the highly strained nine-membered enediyne ring, the naphthoate group, and a deoxyamino sugar. wikipedia.org Analogue design strategies often focus on simplifying the complex natural structure to more synthetically accessible forms that retain the key reactive elements.

Key design principles include:

Preservation of the Enediyne "Warhead": The nine-membered ring containing the enediyne unit is essential for the Bergman cyclization, which generates the DNA-cleaving diradical species. wikipedia.orgnih.gov Analogue design prioritizes maintaining a cyclic enediyne system, with some studies exploring variations in ring size, such as ten-membered rings, to investigate the impact on cycloaromatization kinetics. acs.org

Modification of the "Triggering" and "Locking" Mechanisms: The activation of the enediyne core is a critical step. Analogues are designed with different activating groups to study and control the initiation of the Bergman cyclization. nih.gov This includes altering the epoxide group or introducing other functionalities that can be triggered by specific stimuli.

Varying the DNA-Binding Moiety: The naphthoate group is a key DNA intercalator. nih.gov Analogue synthesis involves creating variations of this aromatic system to understand how its structure and electronics influence DNA binding affinity and sequence specificity. nih.gov Furthermore, some designs conjugate other DNA-binding agents or even alkylating agents like nitrogen mustards to the core structure to create hybrid molecules with dual functionalities. nih.gov

Altering the Amino Sugar: The deoxyamino sugar is believed to contribute to the proper positioning of the chromophore in the minor groove of DNA through electrostatic interactions. nih.gov Analogues with modified or different sugar units are synthesized to probe the precise role of this moiety in DNA recognition and binding. nih.gov

Impact of Structural Modifications on Activation

The activation of neocarzinostatin chromophore B is a finely tuned process initiated by a nucleophilic attack, typically by a thiol, on the C12 position, which is part of the central C12-subunit. nih.govsci-hub.se This attack, coupled with the opening of the epoxide ring, sets off a cascade of electronic rearrangements that lead to the Bergman cyclization of the enediyne core. wikipedia.orgsci-hub.se

Structural modifications to the chromophore have a profound impact on this activation process:

The Role of the C12-Subunit and Epoxide: The C12-subunit is the primary site for mercaptan-stimulated activation. Limited modification of this subunit, such as reduction with borohydride, can inactivate the chromophore's DNA-cleaving ability, even though the molecule may still bind to DNA. nih.gov The epoxide group acts as a "lock" that prevents premature cyclization. Its opening is a key step in the activation sequence.

The Cyclic Carbonate: While not essential for the DNA strand scission activity itself, the cyclic carbonate residue influences the chromophore's stability and its reactivity with thiols. nih.gov Its removal can alter the rate and efficiency of activation.

The Activating Thiol: The structure of the activating thiol itself can modulate the activation process and subsequent DNA damage. Studies using different thiols, such as glutathione (B108866) versus 2-mercaptoethanol, have shown variations in the ratio of single-strand to double-strand DNA breaks. acs.org Isotope labeling studies with deuterated thioglycolate have suggested that the thiol's sidechain can interact with and quench one of the radical sites on the activated chromophore, thereby influencing the damage profile. nih.govnih.gov

Amino Group Modification: Synthetic replacement of the methylamino group on the sugar moiety with a hydroxyl group has been shown to inhibit thiol activation in organic solvents and reduce the rate and efficiency of thiol-promoted DNA cleavage in aqueous solutions. acs.org

Correlation between Structure and DNA Targeting/Binding Affinity

The ability of this compound to selectively damage DNA is intrinsically linked to its binding affinity and the specific interactions it forms with the nucleic acid. The different structural components of the chromophore work in concert to guide it to its target.

The Naphthoate Intercalator: The planar naphthoate moiety is crucial for intercalating between DNA base pairs. nih.gov However, the naphthoic acid residue by itself is not sufficient for DNA binding, indicating that other parts of the molecule are required to properly position it for intercalation. nih.gov The aromatic system of the naphthoate is a primary contributor to the UV-visible absorption properties of the chromophore. nih.gov

The Amino Sugar and Electrostatic Guidance: The positively charged 2-methylamino group on the galactose residue is thought to facilitate binding through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov This interaction helps to anchor the chromophore to the DNA, allowing the naphthoate to intercalate effectively.

The Enediyne Core's Contribution to Binding: The C12-subunit, which contains the enediyne, also plays a role in DNA binding. This is evidenced by absorption hypochromicity in the spectral region of the C12-moiety upon interaction with DNA. nih.gov

Targeting Bulged DNA Structures: this compound exhibits a remarkable ability to bind with high affinity to unconventional DNA structures, particularly single-base bulges. nih.govacs.org The drug binds much more strongly to DNA oligomers containing a single-base bulge compared to perfectly matched duplexes. nih.gov Structural studies of a post-activated chromophore-DNA complex reveal that the molecule binds from the minor groove, inducing a conformational change in the DNA to a hairpin structure with the bulged base stabilized by interactions with the chromophore's naphthoate and the attached glutathione from activation. nih.govresearchgate.net The removal of the bulged base completely abolishes this specific cleavage activity. nih.gov

Table 1: Dissociation Constants (Kd) of Thiol-Activated Neocarzinostatin Chromophore with DNA Oligomers

DNA OligomerStructureDissociation Constant (Kd) (µM)Reference
13-merContains single-base bulge0.78 nih.gov
10-merContains single-base bulge1.11 nih.gov
12-merLacks single-base bulge20 nih.gov
9-merLacks single-base bulge41 nih.gov

Influence of Analogues on Radical Generation and DNA Damage Chemistry

Upon activation and Bergman cyclization, this compound generates a highly reactive p-benzyne diradical. wikipedia.org This diradical is responsible for the DNA damage, which it inflicts by abstracting hydrogen atoms from the deoxyribose sugar backbone. nih.gov The specific chemistry of this damage can be influenced by structural modifications to the chromophore or its environment.

Mechanism of Hydrogen Abstraction: The activated chromophore primarily attacks the deoxyribose moiety, with a preference for thymidylate residues. nih.gov It abstracts a hydrogen atom from the C-5' position, generating a carbon-centered radical on the DNA. nih.gov

Role of Molecular Oxygen: In the presence of molecular oxygen, the DNA radical reacts to form a peroxyl radical derivative. This intermediate ultimately leads to a single-strand break, leaving a nucleoside 5'-aldehyde at the 5'-end. nih.gov

Anaerobic Damage and Adduct Formation: Under anaerobic conditions, strand cleavage is inhibited. Instead, the DNA radical can react with the bound, activated drug molecule to form a stable, covalent drug-deoxyribose adduct. nih.govnih.gov These adducts can be detected as sites that are resistant to exonuclease digestion. nih.gov

Modulation of Damage by Thiol Structure: The structure of the activating thiol can influence the type and extent of DNA damage. For example, using deuterated thioglycolate instead of its non-deuterated counterpart increases the total amount of strand damage. nih.govnih.gov This is attributed to the thiol's sidechain potentially quenching one of the radical centers on the chromophore, and the use of a deuterated thiol slows this quenching process, allowing for more DNA damage to occur. nih.govnih.gov This modulation can affect the ratio of single-strand to double-strand breaks.

Bistranded Lesions: The bifunctional nature of the diradical allows it to cause complex, bistranded DNA lesions. At specific sequences, such as AGC, the chromophore can induce double-strand breaks through concomitant oxidation at two different positions on opposite strands (e.g., 1'-oxidation at a cytosine and 5'-oxidation at a thymine (B56734) on the complementary strand). sci-hub.senih.gov

Probing Specific Reactivity Sites within the Chromophore

Identifying the specific atoms within the neocarzinostatin chromophore that are responsible for its reactivity has been a key area of investigation. These studies have utilized a combination of spectroscopic techniques, chemical modifications, and isotope labeling.

The Central C12-Subunit as the Active Site: Early studies involving spectral analysis of the chromophore and its modified products pinpointed the central C12-subunit as the locus of the mercaptan-stimulated DNA scission activity. nih.gov Limited and controlled modification of this subunit was shown to abolish DNA cleavage without preventing DNA binding, thus separating the binding and cleaving functions of the molecule. nih.gov

Identification of Hydrogen Abstraction Sites: Isotope transfer experiments have been instrumental in identifying the specific sites on the activated chromophore that abstract hydrogen atoms from DNA. By using DNA with deuterium (B1214612) incorporated at specific positions on the deoxyribose sugar and analyzing the post-reaction chromophore products by mass spectrometry, researchers have been able to trace the path of the abstracted hydrogen (or deuterium) atom back to the drug molecule. These experiments have provided direct evidence for the diradical mechanism and helped to map the reactive centers of the cyclized chromophore. nih.gov

Adduct Analysis: The characterization of the covalent adducts formed between the chromophore and DNA under anaerobic conditions has also provided valuable information about the reactive sites. nih.gov Determining the point of attachment of the drug to the deoxyribose sugar helps to define the geometry of the drug-DNA complex at the moment of reaction and identifies the specific carbon atom on the chromophore that forms the covalent bond.

Development of Chemical Probes for Nucleic Acid Structures

The unique ability of this compound and its analogues to recognize and cleave DNA at specific structural motifs has led to their development as powerful chemical probes for studying nucleic acid architecture.

Probing for Single-Base Bulges: Neocarzinostatin chromophore is a highly effective tool for detecting single-base bulges in DNA. nih.gov It induces strong and specific cleavage at a single site adjacent to the bulge in single-stranded DNA that forms a hairpin structure. nih.gov This cleavage is dependent on the presence of the bulge; its removal eliminates the specific cutting activity. nih.gov The high affinity of the chromophore for these bulged structures makes it a sensitive probe for these non-canonical DNA conformations, which are implicated in various biological processes. nih.govacs.org

Versatile Probes through Analogue Design: The potential exists to create a range of versatile probes by modifying the neocarzinostatin chromophore structure. By altering the substituent groups, it may be possible to develop analogues that can detect a variety of nucleic acid structures beyond single-base bulges. nih.govresearchgate.net

Investigating Unusual DNA Structures: The chromophore and its analogues are valuable reagents for investigating a range of unusual nucleic acid structures, including hairpins, mismatches, and DNA-RNA hybrids. grantome.com Their ability to induce cleavage at or near these structures provides a footprinting method to map their locations and study their conformations.

Mechanism-Based Probes: Because its DNA cleavage is mechanistically driven by specific interactions and activation, neocarzinostatin chromophore can be used to probe for environments that facilitate these processes. For instance, its thiol-independent cleavage at bulged sites suggests that the DNA bulge itself can act as an effector molecule, promoting a conformation of the chromophore that is conducive to activation. nih.gov

Q & A

What experimental approaches are used to analyze the stabilization mechanisms of Neocarzinostatin chromophore B (NCS-Chrom B) in its apoprotein complex?

Basic Research Question
The stabilization of NCS-Chrom B within its apoprotein (apo-NCS) involves structural and thermodynamic analyses. Studies using molecular mechanics programs (e.g., AMBER) and X-ray crystallography reveal a "Y"-shaped binding cleft where the chromophore’s bicyclic epoxy dienediyne moiety interacts with specific amino acids (Cys37, Cys47) via ionic bonds, hydrogen bonding, and van der Waals contacts . Key experiments include competitive binding assays with apo-NCS and chromophore derivatives to quantify dissociation constants. For example, hydrophobic interaction chromatography and fluorescence spectroscopy are employed to measure chromophore retention under varying pH and temperature conditions .

How do researchers resolve contradictions regarding the cytotoxic mechanism of NCS-Chrom B: receptor-mediated endocytosis vs. free chromophore diffusion?

Advanced Research Question
Conflicting hypotheses about NCS-Chrom B uptake (receptor-mediated vs. diffusion) are addressed through competitive inhibition assays and equilibrium binding studies. For instance, experiments using transferrin-NCS conjugates (Tf-NCS) and excess apo-NCS demonstrate that cytotoxicity correlates with extracellular free chromophore concentration rather than receptor occupancy. Mass action law calculations show a strong correlation (R2>0.95R^2 > 0.95) between free chromophore levels and leucine incorporation inhibition, ruling out endocytosis as a primary pathway . Additionally, fluorescence polarization assays confirm minimal receptor binding affinity (Kd>106K_d > 10^{-6} M), further supporting diffusion-based uptake .

What methodologies are employed to study the sequence-specific DNA cleavage by NCS-Chrom B?

Advanced Research Question
Sequence specificity is analyzed using 32^{32}P-end-labeled DNA restriction fragments and high-resolution gel electrophoresis. Studies reveal that NCS-Chrom B preferentially cleaves at thymidine-rich regions (e.g., 5′-GT^*A-3′, where T^* is the cleavage site) via a thiol-dependent mechanism. Radiolytic footprinting and NMR spectroscopy identify minor groove binding as critical for site selectivity, with bulge DNA structures enhancing cleavage efficiency by 3–5 fold . Kinetic experiments using synthetic cumulene intermediates (e.g., compound 3 ) confirm that DNA damage arises from biradical species generated during cycloaromatization, not direct chromophore-DNA adducts .

How is the stereochemical configuration of NCS-Chrom B determined, and why is it critical for bioactivity?

Basic Research Question
Stereochemical assignments rely on X-ray crystallography of chromophore-protein complexes and synthetic adducts (e.g., methyl thioglycolate derivatives). The epoxy group at C12 and the naphthoate moiety’s orientation are essential for DNA intercalation and radical propagation. Enantioselective synthesis routes (e.g., Sharpless asymmetric epoxidation) demonstrate that inversion at C12 reduces cytotoxicity by >90%, highlighting the necessity of the (R)-configuration for activity .

What strategies mitigate chromophore instability during in vitro studies of NCS-Chrom B?

Advanced Research Question
Chromophore instability (e.g., spontaneous epoxide ring opening) is minimized by:

  • Storage : Lyophilization in amber vials under argon (−80°C).
  • Buffers : Use of 10 mM Tris-HCl (pH 7.4) with 1 mM DTT to prevent oxidation.
  • Synthetic analogs : Stabilized derivatives like HBr-adducted chromophore retain 85% activity after 24 hours at 4°C .
    Stability is quantified via HPLC-MS, monitoring degradation products (e.g., naphthoic acid) over time.

How do researchers validate the role of thiols in activating NCS-Chrom B for DNA cleavage?

Advanced Research Question
Thiol activation is validated using:

  • Kinetic isotope effects (KIE) : kSH/kSD=2.3k_{SH}/k_{SD} = 2.3 for glutathione (GSH) confirms proton transfer during thiol addition.
  • Trapping experiments : Biradical intermediates are quenched with 1,4-cyclohexadiene, reducing DNA strand breaks by 70–80% .
  • Electron paramagnetic resonance (EPR) : Direct detection of carbon-centered radicals in GSH-treated chromophore-DNA mixtures .

What computational models predict NCS-Chrom B’s binding affinity to DNA or proteins?

Basic Research Question
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model chromophore interactions. For example, MD trajectories (50 ns) predict a ΔGbind_{bind} of −9.8 kcal/mol for the chromophore-apoprotein complex, aligning with experimental KdK_d values (0.1–1 nM) . Docking studies (AutoDock Vina) identify key DNA contact residues (e.g., Arg52, Lys30) that stabilize minor groove binding .

How are contradictions in chromophore release kinetics from apo-NCS addressed experimentally?

Advanced Research Question
Conflicting release rates (e.g., pH-dependent vs. redox-triggered) are resolved via stopped-flow fluorescence assays. At pH 5.0 (lysosomal conditions), chromophore release increases 10-fold compared to pH 7.4, while DTT (1 mM) accelerates dissociation by disrupting disulfide bonds (Cys37-Cys47). These findings are corroborated by FRET-based probes monitoring real-time chromophore-apoprotein separation .

What synthetic routes enable enantioselective production of NCS-Chrom B analogs for mechanistic studies?

Advanced Research Question
Total synthesis involves convergent coupling of epoxydiyne and cyclopentenone precursors. Key steps include:

  • Sharpless asymmetric epoxidation : Achieves >98% enantiomeric excess (ee) for the C12 epoxy group.
  • Martin sulfurane elimination : Constructs the bicyclic core with 79% yield.
  • Schmidt glycosylation : Attaches N-methylfucosamine with α-selectivity (42% yield) .
    Radiolabeled analogs (e.g., 3^{3}H-NCS-Chrom B) are synthesized for pharmacokinetic tracking in vivo.

How do researchers assess the impact of chromophore-protein conjugation on NCS-Chrom B’s bioactivity?

Advanced Research Question
Conjugation efficacy (e.g., Tf-NCS) is evaluated via:

  • SDS-PAGE and MALDI-TOF : Confirm 1:1.6 molar ratio (NCS:transferrin).
  • Fluorescence quenching assays : Measure chromophore retention (≥90%) post-conjugation.
  • Cytotoxicity assays : IC50_{50} values for Tf-NCS (0.5 nM) vs. free chromophore (1.2 nM) indicate enhanced potency due to targeted delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.